molecular formula C10H16O B1211938 cis-Dihydrocarvone CAS No. 3792-53-8

cis-Dihydrocarvone

Cat. No. B1211938
CAS RN: 3792-53-8
M. Wt: 152.23 g/mol
InChI Key: AZOCECCLWFDTAP-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-isodihydrocarvone is the (1R,4S)-stereoisomer of dihydrocarvone. It is an enantiomer of a (+)-isodihydrocarvone.

Scientific Research Applications

1. Catalysis and Synthesis

cis-Dihydrocarvone has been studied for its role in catalysis, particularly in selective hydrogenation processes. For instance, Demidova et al. (2015) demonstrated that gold catalysts supported on titania are highly effective for the selective hydrogenation of carvone to dihydrocarvone, including the cis-isomer. This method is notable for its high activity and stereoselectivity, making it relevant in industrial applications where dihydrocarvone is a valuable product (Demidova et al., 2015).

2. Biotransformation

The biotransformation of limonene to trans-dihydrocarvone using Klebsiella sp. O852 has been studied, identifying genes responsible for this process. These findings could contribute to the industrial production of trans-dihydrocarvone in microbial chassis cells, highlighting the biotechnological potential of cis-Dihydrocarvone (Zhang et al., 2021).

3. Environmental Studies

Research on the environmental degradation and pathways of carvone, which includes dihydrocarvone, has been conducted. Huang et al. (2022) explored how carvone and its degradation products, such as dihydrocarvone, behave in different soil and light conditions, providing essential data for understanding the environmental fate of these compounds (Huang et al., 2022).

4. Pharmaceutical and Industrial Applications

The synthesis of deuterated (−)-limonene, which involves dihydrocarvone, highlights its relevance in pharmaceutical and industrial contexts. The process, as described by Buĭnova et al. (2004), shows the potential of dihydrocarvone in the creation of specialized compounds for various applications (Buĭnova et al., 2004).

5. Polymer Science

Lowe et al. (2009) investigated the use of oxidized dihydrocarvone as a renewable multifunctional monomer for the synthesis of shape-memory polyesters. This highlights its potential application in the field of biomaterials and polymer science (Lowe et al., 2009).

properties

CAS RN

3792-53-8

Product Name

cis-Dihydrocarvone

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1

InChI Key

AZOCECCLWFDTAP-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](CC1=O)C(=C)C

SMILES

CC1CCC(CC1=O)C(=C)C

Canonical SMILES

CC1CCC(CC1=O)C(=C)C

Other CAS RN

53796-79-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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